3-[5-(Pyridin-2-yl)-1,3,4-oxadiazol-2-yl]propanoic acid
Description
Properties
IUPAC Name |
3-(5-pyridin-2-yl-1,3,4-oxadiazol-2-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O3/c14-9(15)5-4-8-12-13-10(16-8)7-3-1-2-6-11-7/h1-3,6H,4-5H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZSDZFKFFIUXJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN=C(O2)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(Pyridin-2-yl)-1,3,4-oxadiazol-2-yl]propanoic acid typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Coupling with Pyridine: The oxadiazole intermediate is then coupled with a pyridine derivative through a cyclization reaction.
Introduction of the Propanoic Acid Moiety:
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
Chemical Reactions Analysis
Types of Reactions
3-[5-(Pyridin-2-yl)-1,3,4-oxadiazol-2-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under various conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the oxadiazole and pyridine rings.
Reduction: Amines or alcohols derived from the reduction of the oxadiazole ring.
Substitution: Substituted pyridine derivatives with various functional groups.
Scientific Research Applications
Antitumor Activity
Research has indicated that derivatives of 1,3,4-oxadiazoles exhibit significant antitumor activity. For instance, studies have shown that compounds similar to 3-[5-(Pyridin-2-yl)-1,3,4-oxadiazol-2-yl]propanoic acid can inhibit cancer cell proliferation by inducing apoptosis and disrupting cellular signaling pathways .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial efficacy. It has demonstrated activity against various bacterial strains and fungi, making it a candidate for developing new antimicrobial agents .
Neuroprotective Effects
Preliminary studies suggest that oxadiazole derivatives may possess neuroprotective properties. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism is thought to involve the modulation of oxidative stress and inflammation .
Herbicides and Pesticides
Compounds containing oxadiazole structures are being explored as potential herbicides and pesticides. Their ability to inhibit specific biochemical pathways in plants makes them suitable candidates for agricultural applications. Research indicates that these compounds can effectively control the growth of weeds while being less harmful to crops .
Polymer Chemistry
In materials science, this compound can be utilized in the synthesis of polymers with enhanced thermal stability and mechanical properties. The incorporation of oxadiazole units into polymer backbones can improve their performance in high-temperature applications .
Synthesis and Evaluation of Antitumor Activity
A study conducted by researchers synthesized various derivatives of this compound and evaluated their cytotoxic effects on cancer cell lines. The results showed that certain derivatives exhibited IC50 values in the low micromolar range against breast cancer cells, indicating potent antitumor activity .
Development of Agrochemicals
Another study focused on modifying the chemical structure of oxadiazole derivatives to enhance their herbicidal activity. Field trials demonstrated that these modified compounds significantly reduced weed biomass compared to traditional herbicides while maintaining crop yield .
Mechanism of Action
The mechanism of action of 3-[5-(Pyridin-2-yl)-1,3,4-oxadiazol-2-yl]propanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The exact pathways can vary depending on the specific application, but may include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with nucleic acids.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The following table summarizes key structural analogs and their properties:
Key Observations :
- Electronic Effects : Pyridin-2-yl (target compound) introduces a polarizable nitrogen atom, facilitating interactions with biological targets compared to halogenated (e.g., 2-chlorophenyl) or alkyl (e.g., isopropyl) substituents .
- Bioactivity: Sulfur-containing analogs (e.g., thioalkanoic acids) demonstrate superior enzyme inhibition (e.g., Rho kinase) due to enhanced binding via sulfur-mediated interactions .
Biological Activity
3-[5-(Pyridin-2-yl)-1,3,4-oxadiazol-2-yl]propanoic acid is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. The oxadiazole ring system is known for its diverse biological properties, including antibacterial, antifungal, and anticancer activities. This article reviews the biological activity of this compound, supported by relevant data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 219.20 g/mol. The structure features a pyridine ring fused with an oxadiazole moiety, which contributes to its reactivity and biological profile.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds containing the oxadiazole structure. For instance:
- Antibacterial Activity : In vitro tests demonstrated that derivatives of oxadiazole exhibited significant antibacterial activity against various strains including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 0.0039 to 0.025 mg/mL for some derivatives .
| Compound | MIC (mg/mL) | Target Bacteria |
|---|---|---|
| This compound | 0.0039 - 0.025 | S. aureus, E. coli |
| Other Oxadiazole Derivatives | 0.004 - 0.078 | Various Gram-negative |
Antifungal Activity
Additionally, antifungal properties have been noted. Compounds similar to this compound were effective against fungal strains such as Candida albicans. The observed MIC values were between 16.69 to 78.23 µM .
| Fungal Strain | MIC (µM) |
|---|---|
| Candida albicans | 16.69 - 78.23 |
| Fusarium oxysporum | 56.74 - 222.31 |
The biological activity of oxadiazole derivatives is often attributed to their ability to interfere with cellular processes in microorganisms. The presence of the pyridine ring enhances lipophilicity, allowing better cell membrane penetration and subsequent disruption of metabolic functions.
Case Studies
- Study on Antimicrobial Efficacy : A study published in MDPI evaluated various pyridine-based oxadiazole derivatives for their antimicrobial activity. The results indicated that compounds with electron-withdrawing groups exhibited enhanced activity against both bacterial and fungal strains .
- Structure-Activity Relationship (SAR) : Research has shown that modifications on the oxadiazole ring can significantly impact biological activity. For example, substituents on the pyridine ring can alter the compound's affinity for bacterial enzymes or receptors .
Q & A
Q. What are the standard synthetic protocols for preparing 3-[5-(Pyridin-2-yl)-1,3,4-oxadiazol-2-yl]propanoic acid?
The synthesis typically involves cyclization reactions to form the oxadiazole ring. For example:
- Cyclodehydration : Reacting a carboxylic acid hydrazide with a pyridine-containing precursor under reflux with a dehydrating agent (e.g., POCl₃ or H₂SO₄) .
- Cross-coupling : Incorporating the pyridinyl group via Suzuki-Miyaura coupling if pre-functionalized intermediates are used .
- Work-up : Purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography. Key characterization steps include / NMR and IR spectroscopy to confirm the oxadiazole ring and propanoic acid moiety .
Q. What safety precautions are required when handling this compound?
- PPE : Wear lab coats, nitrile gloves, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to minimize inhalation of dust or vapors .
- First Aid : For skin contact, rinse with water for 15 minutes; for eye exposure, irrigate with saline solution and seek medical attention .
- Storage : Keep in a tightly sealed container in a cool, dry place away from oxidizers .
Q. How is the compound’s structure confirmed after synthesis?
- Spectroscopy :
- : Peaks at δ 8.5–9.0 ppm (pyridinyl protons) and δ 2.5–3.5 ppm (propanoic acid CH₂) .
- IR : Stretching bands at 1650–1750 cm⁻¹ (C=O of oxadiazole and carboxylic acid) .
- Elemental Analysis : Validate empirical formula (e.g., C₁₁H₈N₃O₃) with <0.3% deviation .
Advanced Research Questions
Q. How can reaction yield be optimized during synthesis?
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to accelerate cyclodehydration .
- Temperature Control : Reflux at 80–100°C for 4–6 hours balances reaction rate and byproduct formation .
- Solvent Choice : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
- Monitoring : Use TLC (silica gel, ethyl acetate/hexane) to track reaction progress .
Q. What strategies are used to evaluate bioactivity and mechanism of action?
- In Vitro Assays :
- Enzyme Inhibition : Test against kinases or proteases using fluorogenic substrates (e.g., ATPase activity assays) .
- Antimicrobial Screening : Minimum inhibitory concentration (MIC) assays in nutrient broth .
- Molecular Docking : Simulate binding to target proteins (e.g., SARS-CoV-2 main protease) using AutoDock Vina. Focus on hydrogen bonding with the oxadiazole ring and pyridinyl group .
Q. How is X-ray crystallography applied to resolve structural ambiguities?
- Crystal Growth : Slow evaporation of a saturated DMSO/water solution yields diffraction-quality crystals .
- Data Collection : Use a monoclinic crystal system (e.g., space group P2₁/c) with Mo Kα radiation. Refinement with SHELXL achieves R-factors <0.08 .
- Key Metrics : Bond angles and torsion angles confirm planarity of the oxadiazole ring and spatial orientation of the pyridinyl group .
Q. How does the compound’s stability vary under different pH and temperature conditions?
- pH Stability : Conduct accelerated degradation studies (e.g., 1M HCl/NaOH at 25°C for 24 hrs). Monitor via HPLC for decomposition products (e.g., hydrolysis of oxadiazole to hydrazide) .
- Thermal Stability : TGA/DSC analysis reveals decomposition onset >200°C, suggesting suitability for high-temperature reactions .
Q. What computational methods predict pharmacokinetic properties?
- ADMET Prediction : Use SwissADME to estimate LogP (~1.5), indicating moderate lipophilicity. Poor blood-brain barrier permeability (TPSA >80 Ų) suggests peripheral activity .
- MD Simulations : GROMACS simulations assess binding stability over 100 ns, measuring RMSD (<2 Å for stable complexes) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
